3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide
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Description
3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide, also known as TAK-659, is a small-molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound belongs to the class of kinase inhibitors and has been studied extensively for its potential use in cancer therapy.
Scientific Research Applications
Antioxidant and Anticancer Activity
- Antioxidant Activity : Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which includes structures similar to the compound , have demonstrated significant antioxidant activity. For instance, specific derivatives have shown approximately 1.4 times higher antioxidant activity than ascorbic acid (Tumosienė et al., 2020).
- Anticancer Activity : These derivatives also exhibited notable anticancer properties, particularly against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The most active compound identified was particularly effective against the glioblastoma U-87 cell line (Tumosienė et al., 2020).
Photophysical Properties
- Effect of Solvent Polarity : The study of chalcone derivatives, which are structurally related to the compound , revealed that solvent polarity significantly affects their absorption and fluorescence characteristics. This is due to intramolecular charge transfer (ICT) interactions, indicating a large difference in dipole moment between electronically ground and excited states (Kumari et al., 2017).
Fluorinated Heterocycles Synthesis
- Synthesis of Fluorosubstituted Heterocycles : Research on the synthesis of 2-fluoro- and 3-fluoro-substituted thiophenes, pyrroles, and furans has been conducted. This involves treating lithio derivatives with N-fluorodibenzenesulfonamide, and the study provides insights into the chemical shifts and coupling constants in these fluorosubstituted compounds (Dvornikova et al., 2003).
properties
IUPAC Name |
3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2S/c20-18-6-2-1-4-16(18)7-8-19(22)21(12-15-9-10-23-14-15)13-17-5-3-11-24-17/h1-6,9-11,14H,7-8,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXHFOOFUDIWOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)N(CC2=COC=C2)CC3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide |
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